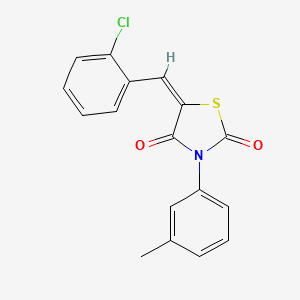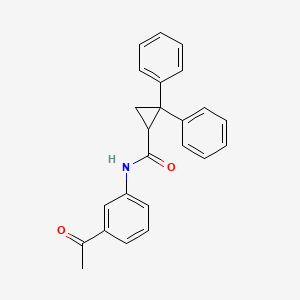
5-(2-chlorobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-chlorobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione, also known as CBMZD, is a heterocyclic compound that has shown promising results in scientific research. This compound is synthesized through a multi-step process and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Aplicaciones Científicas De Investigación
5-(2-chlorobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione has been studied extensively for its potential applications in various fields. In the field of medicine, 5-(2-chlorobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione has shown promising results as an anti-inflammatory agent and as a potential treatment for Alzheimer's disease. In the field of agriculture, 5-(2-chlorobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione has been studied for its potential use as a pesticide. 5-(2-chlorobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione has also been studied for its potential applications in the field of materials science, as it has been shown to have unique optical and electrical properties.
Mecanismo De Acción
The mechanism of action of 5-(2-chlorobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to work by inhibiting the production of inflammatory cytokines and reducing oxidative stress. 5-(2-chlorobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase may be responsible for 5-(2-chlorobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione's potential as a treatment for Alzheimer's disease.
Biochemical and Physiological Effects
5-(2-chlorobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione has been shown to have a variety of biochemical and physiological effects. In animal studies, 5-(2-chlorobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione has been shown to reduce inflammation and oxidative stress, as well as improve cognitive function. 5-(2-chlorobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione has also been shown to have antitumor activity in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2-chlorobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have high purity and stability. However, 5-(2-chlorobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione is not widely available and can be expensive to produce in large quantities. Additionally, more research is needed to fully understand the mechanism of action of 5-(2-chlorobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione and its potential applications.
Direcciones Futuras
There are several future directions for research on 5-(2-chlorobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione. In the field of medicine, more research is needed to fully understand the potential of 5-(2-chlorobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione as an anti-inflammatory agent and as a treatment for Alzheimer's disease. In the field of agriculture, more research is needed to determine the efficacy of 5-(2-chlorobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione as a pesticide. Additionally, more research is needed to understand the optical and electrical properties of 5-(2-chlorobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione and its potential applications in materials science.
Métodos De Síntesis
5-(2-chlorobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione is synthesized through a multi-step process that involves the reaction of 2-chlorobenzaldehyde with 3-methylbenzaldehyde in the presence of sodium hydroxide to produce 5-(2-chlorobenzylidene)-3-methylbenzaldehyde. This intermediate is then reacted with thiosemicarbazide in the presence of acetic acid to produce 5-(2-chlorobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione. The synthesis method for 5-(2-chlorobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione has been optimized to produce high yields and purity.
Propiedades
IUPAC Name |
(5E)-5-[(2-chlorophenyl)methylidene]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2S/c1-11-5-4-7-13(9-11)19-16(20)15(22-17(19)21)10-12-6-2-3-8-14(12)18/h2-10H,1H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTGWCACQQUELV-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=CC=C3Cl)SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C\C3=CC=CC=C3Cl)/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-4-phenylcyclohexanamine](/img/structure/B5049231.png)
![1-[(acetylamino)(2-chlorophenyl)methyl]-2-naphthyl acetate](/img/structure/B5049240.png)


![7-{[3-(dimethylamino)propyl]amino}-1-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B5049262.png)
![ethyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5049269.png)
![N-(2-cyanophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B5049279.png)
![N-(3-chlorophenyl)-3-nitro-4-[(3-pyridinylmethyl)amino]benzamide](/img/structure/B5049285.png)

![methyl 3-{[(2-methoxyethyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5049293.png)
![2-chloro-N-[3-(diethylamino)propyl]-5-nitrobenzamide](/img/structure/B5049296.png)
![(3S*,4S*)-3-hydroxy-4-{methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-N-(2-methylphenyl)-1-pyrrolidinecarboxamide](/img/structure/B5049310.png)
![ethyl 2-cyclohexyl-3-[(3-methylphenyl)amino]-3-oxopropanoate](/img/structure/B5049325.png)
![N-methyl-N-(2-phenylethyl)-5-({[2-(1-piperidinyl)ethyl]amino}methyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5049330.png)